molecular formula C7H12O B14424460 1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane CAS No. 82461-31-2

1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane

Cat. No.: B14424460
CAS No.: 82461-31-2
M. Wt: 112.17 g/mol
InChI Key: UXMPPYGRAFYWRK-UHFFFAOYSA-N
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Description

The Bicyclo[3.1.0]hexane Framework in Organic Chemistry

The bicyclo[3.1.0]hexane skeleton is a prevalent structural motif found in a variety of natural products and synthetic molecules with significant biological activities. rsc.org This framework's inherent ring strain, arising from the fusion of a five-membered and a three-membered ring, imparts unique chemical reactivity, making it a valuable building block in organic synthesis. Its rigid, three-dimensional structure is often exploited in medicinal chemistry to create conformationally restricted analogues of biologically important molecules, such as nucleosides, to enhance binding affinity and selectivity for specific biological targets. nih.gov The development of synthetic methods to access highly substituted and stereochemically defined bicyclo[3.1.0]hexanes is an active area of research, with applications in the synthesis of potential therapeutics for conditions like cancer and inflammatory diseases.

Epoxide Functionality within Bridged Cyclic Systems

The presence of an epoxide, a three-membered cyclic ether, within a bridged bicyclic system like 1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane introduces a site of high reactivity. The significant angle and torsional strain of the oxirane ring make it susceptible to ring-opening reactions by a wide range of nucleophiles under both acidic and basic conditions. In bridged systems, the stereoelectronic environment around the epoxide is well-defined, often leading to highly stereoselective transformations. The approach of reagents is typically directed to the less sterically hindered face of the epoxide, and the rigid framework can influence the regioselectivity of the ring-opening reaction. This predictable reactivity makes epoxides in bridged systems valuable intermediates for the synthesis of complex polycyclic molecules with defined stereochemistry.

Overview of Current Research Trajectories for this compound

While extensive research on the broader class of bicyclo[3.1.0]hexane derivatives is ongoing, specific studies focusing solely on this compound are more specialized. A key area of investigation has been its synthesis, particularly achieving high diastereoselectivity. The epoxidation of 1,2-dimethylcyclopentene (B3386875) using dioxiranes has been identified as a convenient method for its preparation. This approach highlights the ongoing interest in developing efficient and selective methods for constructing such strained heterocyclic systems. Further research is needed to fully explore the reactivity of this specific compound and its potential applications as a synthetic intermediate or as a scaffold in the design of novel bioactive molecules. The presence of the bridgehead methyl groups provides a unique substitution pattern that could lead to interesting chemical properties and biological activities yet to be fully investigated.

Physicochemical Properties of this compound

Basic physicochemical data for this compound has been compiled from various chemical databases.

PropertyValue
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
CAS Number 82461-31-2
IUPAC Name 1,5-dimethyl-6-oxabicyclo[3.1.0]hexane

This data is compiled from public chemical databases. nih.govguidechem.comchemicalbook.com

Synthesis of this compound

A significant synthetic route to this compound involves the diastereoselective epoxidation of 1,2-dimethylcyclopentene. Research by Adam, Andler, and Heil in 1991 demonstrated that the use of dioxiranes as oxidizing agents provides a convenient and effective method for this transformation. Dioxiranes are known for their ability to epoxidize alkenes with high stereoselectivity, which is crucial for controlling the geometry of the resulting bicyclic system. nih.govwikipedia.orgresearchgate.net The reaction proceeds via a concerted oxygen transfer mechanism, where the stereochemistry of the starting alkene is retained in the epoxide product. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82461-31-2

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

1,5-dimethyl-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C7H12O/c1-6-4-3-5-7(6,2)8-6/h3-5H2,1-2H3

InChI Key

UXMPPYGRAFYWRK-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC1(O2)C

Origin of Product

United States

Natural Occurrence and Biogeochemical Distribution of 1,5 Dimethyl 6 Oxa Bicyclo 3.1.0 Hexane

Identification in Plant Metabolomes: Case Studies of Dysphania ambrosioides and Hybanthus enneaspermus

The identification of 1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane in the plant kingdom has been principally associated with species known for their rich profiles of essential oils and secondary metabolites.

In a comparative study of the chemical compositions of Dysphania ambrosioides (L.) Mosyakin & Clemants and Hybanthus enneaspermus (L.) F. Muell, this compound was detected in the latter. phytojournal.com Gas chromatography-mass spectrometry (GC-MS) analysis of the phytoconstituents of Hybanthus enneaspermus revealed the presence of this compound, albeit in a small quantity, accounting for 0.1% of the total identified components. phytojournal.com This finding is significant as it marks one of the few documented instances of this compound's natural occurrence.

While the same study also analyzed the phytochemical profile of Dysphania ambrosioides, the presence of this compound was not reported in this plant. phytojournal.com Further research on the volatile compounds of Dysphania ambrosioides has identified a variety of monoterpenic and sesquiterpenic compounds, but has not listed this compound as a constituent. jppres.comresearchgate.net

Table 1: Identification of this compound in Plant Metabolomes

Plant SpeciesCompound DetectedMethod of AnalysisConcentration (%)Reference
Hybanthus enneaspermusThis compoundGC-MS0.1 phytojournal.com
Dysphania ambrosioidesNot DetectedGC-MS- phytojournal.com

Detection in Environmental Compartments: Atmospheric and Other Natural Samples

Currently, there is a lack of scientific literature reporting the detection of this compound in environmental compartments such as the atmosphere, water, or soil. While plants are a significant source of biogenic volatile organic compounds (BVOCs) that are emitted into the atmosphere, the limited number of known plant sources for this compound likely contributes to its absence in atmospheric monitoring studies. Its low concentration even in source plants suggests that any potential emissions would be minimal and likely fall below the detection limits of current analytical instrumentation used in environmental monitoring.

Synthetic Methodologies for 1,5 Dimethyl 6 Oxa Bicyclo 3.1.0 Hexane and Analogues

Total Synthesis Approaches to the 6-oxa-bicyclo[3.1.0]hexane Core

The fundamental approach to constructing the 6-oxa-bicyclo[3.1.0]hexane core, the parent structure of 1,5-dimethyl-6-oxa-bicyclo[3.1.0]hexane, primarily revolves around the formation of a fused epoxide and cyclopropane (B1198618) ring system on a cyclopentane (B165970) scaffold. A common and effective strategy is the epoxidation of a cyclopentene (B43876) derivative, which directly establishes the oxirane portion of the bicyclic system.

Another powerful method involves the intramolecular cyclopropanation of suitable precursors. For instance, the decomposition of allylic diazoacetates catalyzed by transition metals can generate a carbene intermediate that undergoes intramolecular addition to a double bond, thereby forming the bicyclo[3.1.0]hexane skeleton. Cobalt(II) complexes of D2-symmetric chiral porphyrins, for example, have been shown to be effective metalloradical catalysts for the asymmetric intramolecular cyclopropanation of allyl α-diazoacetates. nih.gov This methodology provides a direct route to the bicyclo[3.1.0]hexan-2-one structure, which can be a versatile intermediate for further transformations into other analogues. nih.gov

Stereoselective Construction of the Epoxide Moiety

The stereochemistry of the final bicyclic product is often dictated by the stereoselective formation of the epoxide ring. The epoxidation of an alkene with a pre-existing chiral center can lead to the formation of diastereomers, as the two faces of the alkene are sterically non-equivalent.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product; a cis-alkene will yield a cis-epoxide, while a trans-alkene will give a trans-epoxide. The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a syn-addition fashion. libretexts.org For substituted cyclopentenes, the reagent will typically approach from the less sterically hindered face of the double bond, leading to a diastereoselective outcome.

For enhanced stereocontrol, particularly in the synthesis of chiral molecules, catalytic asymmetric epoxidation is employed. Vanadium complexes have emerged as effective catalysts for the epoxidation of allylic and homoallylic alcohols, where the hydroxyl group directs the oxidant to one face of the alkene. Chiral bishydroxamic acid ligands in complex with vanadium have been shown to provide high enantioselectivity in the epoxidation of Z-olefins, often with low catalyst loadings and under mild conditions. organic-chemistry.orgorganic-chemistry.orgnih.gov

Catalyst/ReagentSubstrate TypeKey FeaturesTypical OxidantReference
m-CPBAAlkenesStereospecific syn-addition- libretexts.org
Vanadium/Chiral Bishydroxamic AcidAllylic/Homoallylic AlcoholsHigh enantioselectivity for Z-olefinsaq. TBHP or CHP organic-chemistry.orgorganic-chemistry.orgnih.gov
Cobalt(II) Porphyrin ComplexAllyl α-diazoacetatesIntramolecular cyclopropanation- nih.gov

Utilization of Precursors in Directed Synthesis

The synthesis of the specifically substituted This compound relies on the use of carefully chosen precursors that contain the necessary carbon framework.

A primary and logical precursor for this target molecule is 1,2-dimethylcyclopentene (B3386875) . The epoxidation of this alkene would directly yield the desired product. The reaction with a peroxy acid like m-CPBA is expected to proceed from the less hindered face of the double bond, leading to the formation of the epoxide ring. The two methyl groups on the double bond increase its nucleophilicity, making it more reactive towards electrophilic epoxidizing agents.

Another documented precursor is 3-(bromomethyl)-3-phenyldioxetane . While the precise mechanism is less direct than epoxidation, this precursor can also lead to the formation of the target bicyclic system, likely through a rearrangement and cyclization pathway upon activation.

Catalytic Strategies in the Formation of the Bicyclic System

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficiency, selectivity, and atom economy. The formation of the 6-oxa-bicyclo[3.1.0]hexane system and its analogues has benefited significantly from such strategies.

Transition metal-catalyzed intramolecular cyclopropanation is a prominent method. Ruthenium(II) and Cobalt(II) complexes are particularly effective in catalyzing the decomposition of allylic diazoacetates to form cyclopropyl (B3062369) lactones, specifically 3-oxabicyclo[3.1.0]hexan-2-ones. nih.govresearchgate.net These reactions can be rendered highly stereoselective by employing chiral ligands, providing access to enantiomerically enriched bicyclic products. For example, Co(II) complexes of D2-symmetric chiral porphyrins can catalyze these reactions with complete diastereocontrol and significant enantiomeric excess. nih.gov

Catalyst SystemReaction TypeSubstrateProduct TypeKey AdvantagesReference
Ru(II)-PorphyrinIntramolecular CyclopropanationAllylic Diazoacetates3-Oxabicyclo[3.1.0]hexan-2-onesEfficient for forming the bicyclic core researchgate.net
Co(II)-PorphyrinIntramolecular CyclopropanationAllylic Diazoacetates3-Oxabicyclo[3.1.0]hexan-2-onesHigh stereoselectivity with chiral ligands nih.gov
Vanadium/Chiral LigandAsymmetric EpoxidationAllylic/Homoallylic AlcoholsChiral EpoxidesHigh enantioselectivity organic-chemistry.orgorganic-chemistry.org

Exploration of Boronic Acid Ester Chemistry in Related Syntheses

While not a direct method for the construction of the bicyclic core itself, boronic acid and its derivatives play a crucial role in related synthetic transformations, particularly in the regioselective ring-opening of epoxides. Borinic acid catalysis has been effectively used to activate 2,3- and 3,4-epoxy alcohols for ring-opening reactions with various nucleophiles. scholaris.cascholaris.ca

The mechanism is believed to involve the formation of a borinate ester intermediate, which then facilitates an intramolecular delivery of a nucleophile or activates the epoxide for an intermolecular attack. This catalytic tethering mechanism can lead to high regioselectivity, often favoring attack at the C-3 position of epoxy alcohols, which can be complementary to transition metal-based methods that often favor C-4 selectivity. scholaris.cascholaris.ca This methodology is particularly useful for synthesizing functionalized diols, which can be important intermediates in more complex syntheses. The use of boric acid in the presence of glycerol (B35011) has also been reported as a green catalytic system for the regioselective ring-opening of epoxides with aromatic amines in water. researchgate.net

This approach could be synthetically valuable in the context of 6-oxa-bicyclo[3.1.0]hexane analogues by allowing for the stereocontrolled installation of functional groups through the ring-opening of a pre-formed bicyclic epoxide.

Reaction Pathways and Transformation Chemistry of 1,5 Dimethyl 6 Oxa Bicyclo 3.1.0 Hexane

Epoxide Ring-Opening Reactions: Nucleophilic and Electrophilic Pathways

The reactivity of 1,5-dimethyl-6-oxa-bicyclo[3.1.0]hexane is dominated by the strained three-membered epoxide ring, which is susceptible to ring-opening by both nucleophilic and electrophilic reagents. The regioselectivity and stereoselectivity of these reactions are governed by the nature of the attacking species and the reaction conditions.

Under nucleophilic conditions , particularly with strong nucleophiles in a basic or neutral medium, the reaction generally proceeds via an SN2 mechanism. Attack of the nucleophile is expected to occur at the less sterically hindered carbon atom of the epoxide. In the case of this compound, both epoxide carbons are tertiary and part of a bicyclic system, which presents significant steric hindrance. However, subtle differences in accessibility may lead to a preferred site of attack. The reaction results in the formation of a trans-diaxial product, arising from the backside attack of the nucleophile with respect to the epoxide oxygen.

Under electrophilic (acid-catalyzed) conditions , the epoxide oxygen is first protonated, forming a better leaving group and activating the epoxide ring towards nucleophilic attack. The subsequent ring-opening can proceed through a mechanism with significant SN1 character. A partial positive charge develops on the epoxide carbons, which is better stabilized at the more substituted carbon atom. For this compound, both carbons are tertiary, but the electronic and steric environment of the bicyclic system will influence the stability of the incipient carbocation. The nucleophile then attacks the carbon atom that can better stabilize the positive charge, leading to the corresponding 1,2-disubstituted cyclopentane (B165970) derivative. The stereochemical outcome is also typically trans, resulting from the inversion of configuration at the site of attack.

Table 1: Regiochemical and Stereochemical Outcomes of Epoxide Ring-Opening Reactions

Reaction Condition Mechanism Site of Nucleophilic Attack Stereochemistry of Product
Nucleophilic (Basic/Neutral) SN2 Less sterically hindered carbon Trans (inversion of configuration)
Electrophilic (Acid-Catalyzed) SN1-like Carbon that better stabilizes a positive charge Trans (inversion of configuration)

Rearrangement Reactions within the Bicyclic Skeleton

The strained bicyclo[3.1.0]hexane skeleton, particularly with the presence of the epoxide, is prone to various rearrangement reactions, which can be initiated by acid, base, or thermal conditions. These rearrangements often lead to the formation of thermodynamically more stable carbocyclic or heterocyclic systems.

Acid-catalyzed rearrangements can occur following the protonation of the epoxide oxygen. The resulting partial positive charge can trigger a cascade of bond migrations. For instance, a 1,2-hydride or 1,2-alkyl shift could occur, leading to the formation of a rearranged carbocation intermediate. This intermediate can then be trapped by a nucleophile or undergo further rearrangement to yield a variety of products, including unsaturated alcohols or ketones with expanded or contracted ring systems. The specific outcome would be highly dependent on the reaction conditions and the substitution pattern of the bicyclic system.

Thermal rearrangements of bicyclic epoxides can also lead to significant skeletal transformations. High temperatures can promote the homolytic cleavage of the C-O bonds of the epoxide, leading to diradical intermediates. These intermediates can then undergo a series of bond formations and cleavages to yield rearranged products. The presence of the fused cyclopropane (B1198618) ring adds another layer of complexity, as it can also participate in these rearrangements.

While specific studies on the rearrangement of this compound are not extensively documented, the general principles of bicyclic epoxide rearrangements suggest a rich and complex chemical behavior under these conditions.

Cycloaddition and Other Pericyclic Reactions

The participation of this compound in cycloaddition and other pericyclic reactions is not well-documented in the available scientific literature. The inherent strain of the molecule and the presence of the reactive epoxide functionality might suggest potential for unique reactivity in these types of transformations. However, without specific research findings, any discussion on this topic would be speculative. In principle, the epoxide ring itself is not a typical participant in concerted pericyclic reactions. It is more likely that products derived from the ring-opening or rearrangement of the epoxide could undergo subsequent cycloaddition reactions.

Oxidation and Reduction Processes Affecting the Epoxide and Ring System

The epoxide and the bicyclic alkane framework of this compound can be subjected to various oxidation and reduction reactions.

Reduction of the epoxide ring can be achieved using various reducing agents. Catalytic hydrogenation, for instance, typically leads to the cleavage of the C-O bonds of the epoxide to yield alcohols. The regioselectivity of this reduction depends on the catalyst and reaction conditions. With certain catalysts, the hydrogenolysis may proceed with attack at the less hindered carbon, while other systems might favor attack at the more substituted carbon. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are also effective in opening epoxide rings to produce alcohols. The regioselectivity of hydride reduction generally follows an SN2 pathway, with the hydride attacking the less sterically hindered carbon atom.

Oxidation of the bicyclic alkane framework, while generally requiring harsh conditions, could potentially lead to the introduction of further functionality on the cyclopentane ring. However, the presence of the reactive epoxide group would likely complicate such transformations, as many oxidizing agents would preferentially react with the epoxide. Specific oxidation reactions targeting the epoxide ring itself are less common, as the oxygen atom is already in a relatively high oxidation state.

Table 2: Potential Products from Oxidation and Reduction Reactions

Reaction Type Reagent Example Potential Product(s)
Reduction H₂/Pd, LiAlH₄ 1,2-dimethylcyclopentane-1,x-diols
Oxidation Strong oxidizing agents Complex mixture of oxidized products, potential for ring cleavage

Stereochemistry and Conformational Analysis of 1,5 Dimethyl 6 Oxa Bicyclo 3.1.0 Hexane

Enantiomeric and Diastereomeric Considerations

1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane possesses two chiral centers at the bridgehead carbons, C1 and C5. The presence of these stereocenters gives rise to stereoisomerism. The molecule can exist as enantiomeric pairs and potentially diastereomers depending on the relative orientation of the two methyl groups.

The possible stereoisomers are:

(1R, 5R)-1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane and its enantiomer (1S, 5S)-1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane . In these isomers, the two methyl groups are on the same face of the cyclopentane (B165970) ring system, resulting in a cis relationship.

(1R, 5S)-1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane . This is a meso compound due to an internal plane of symmetry. In this configuration, the methyl groups are on opposite faces of the ring system in a trans relationship.

Therefore, a total of three stereoisomers are possible for this compound: one pair of enantiomers (cis) and one meso compound (trans).

Assignment of Absolute and Relative Configuration

Relative Configuration: The relative configuration (cis or trans) of the methyl groups can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be employed. For the cis isomer, an NOE correlation would be expected between the protons of the two methyl groups, as they are in close spatial proximity. Conversely, the trans (meso) isomer would not exhibit this correlation.

Absolute Configuration: Assigning the absolute configuration of the chiral enantiomers ((1R, 5R) and (1S, 5S)) is more complex and typically involves chiroptical methods coupled with quantum chemical calculations. Techniques such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD) would be employed. The experimental spectra of a synthesized enantiomerically enriched sample would be compared with the theoretically predicted spectra for the (1R, 5R) and (1S, 5S) configurations, allowing for an unambiguous assignment. unc.edu

Conformational Preferences and Dynamics of the Bridged Ring System

The bicyclo[3.1.0]hexane ring system is known to exist in two primary conformations: a more stable boat-like conformation and a less stable chair-like conformation. The parent 6-oxabicyclo[3.1.0]hexane also preferentially adopts a boat-like conformation.

For this compound, the introduction of methyl groups at the bridgehead positions (C1 and C5) can influence the conformational equilibrium. It has been suggested in studies of related bicyclo[3.1.0]hexane derivatives that substitution at these positions can disfavor the boat conformation due to increased steric strain. However, without specific experimental or high-level computational data for this compound, the precise energy difference between the boat and chair conformers remains undetermined.

Chiroptical Properties and Their Experimental Determination

The chiroptical properties of the enantiomers of this compound are a direct consequence of their chirality. These properties, including optical rotation, ECD, and VCD, provide valuable information about the three-dimensional structure of the molecules.

Experimental Determination: The experimental measurement of these properties would require the synthesis and isolation of the enantiomerically pure or enriched forms of the cis-1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane. The optical rotation would be measured using a polarimeter, while ECD and VCD spectra would be obtained using specialized spectrophotometers.

Advanced Spectroscopic and Chromatographic Characterization of 1,5 Dimethyl 6 Oxa Bicyclo 3.1.0 Hexane

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR, including ¹³C NMR applications)

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are used to establish connectivity between atoms in the molecule.

Despite extensive searches of scientific literature and spectral databases, detailed experimental ¹H and ¹³C NMR data, such as chemical shifts and coupling constants for 1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane, are not publicly available. While NMR data for related bicyclo[3.1.0]hexane derivatives have been published, these are not directly applicable to the target compound. figshare.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This technique, coupled with an analysis of the fragmentation patterns, allows for the confirmation of the molecular formula and can provide structural insights.

The calculated exact mass of this compound is 112.088815002 Da. researchgate.net However, specific experimental HRMS data and a detailed fragmentation analysis for this compound have not been reported in the available literature.

Chromatographic Separations: Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GCxGC) Coupled with Mass Spectrometry (MS/TOFMS)

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for the identification of individual components in a mixture. Two-dimensional gas chromatography (GCxGC) provides enhanced separation power for complex samples.

Public databases indicate that GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center. researchgate.net However, specific details regarding the chromatographic conditions (e.g., column type, temperature program, retention time) are not provided in the accessible search results. There is no publicly available information regarding the analysis of this compound using GCxGC-MS/TOFMS.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, yielding a unique "fingerprint" that can be used for identification.

The availability of an FTIR spectrum for this compound is noted in the PubChem database, which also mentions that the sample was prepared by boiling in dichlorobenzene and grinding with KBr. researchgate.net A Raman spectrum is also indicated to be available. researchgate.net However, the actual spectra with assigned peak frequencies and intensities are not provided in the publicly accessible sources.

Application of X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and stereochemistry.

There is no evidence in the scientific literature to suggest that this compound has been crystallized and its structure determined by X-ray diffraction. While crystal structures for some complex derivatives of the bicyclo[3.1.0]hexane framework have been reported, this data is not applicable to the parent compound . chemicalbook.comgoogle.com

Computational and Theoretical Studies on 1,5 Dimethyl 6 Oxa Bicyclo 3.1.0 Hexane

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for exploring the electronic properties of a molecule. For 1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane, these calculations would reveal insights into its stability and chemical reactivity.

Electronic Structure: Calculations would determine the energies and shapes of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. The locations of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack. In this molecule, the HOMO is expected to be localized around the oxygen atom's lone pairs, while the LUMO would be associated with the C-O antibonding orbitals of the strained epoxide ring.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These metrics, conceptualized within DFT, help predict how the molecule will interact with other chemical species. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

The addition of two methyl groups at the C1 and C5 bridgehead positions, compared to the parent 6-oxa-bicyclo[3.1.0]hexane, would be expected to influence these properties through inductive effects, donating electron density to the bicyclic system. This would likely raise the HOMO energy, potentially making the molecule more susceptible to oxidation.

DescriptorDefinitionTypical Calculated Value for Bicyclic EpoxidesPredicted Influence of 1,5-Dimethyl Groups
HOMO Energy Energy of the Highest Occupied Molecular Orbital-9.0 to -10.5 eVIncrease (less negative)
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital+1.0 to +2.5 eVMinor change
HOMO-LUMO Gap ELUMO - EHOMO10.0 to 13.0 eVDecrease
Chemical Hardness (η) (ELUMO - EHOMO) / 25.0 to 6.5 eVDecrease
Electrophilicity Index (ω) (μ2) / (2η)0.8 to 1.5 eVMinor change or slight increase

Note: The values presented are representative for similar structures and are not specific calculated results for this compound.

Molecular Dynamics Simulations of Conformational Landscapes

The bicyclo[3.1.0]hexane skeleton is not planar and can exist in different conformations. The five-membered ring portion can adopt either a "boat" or "chair" conformation. Computational studies on the parent bicyclo[3.1.0]hexane and its derivatives consistently show that the boat form is more stable than the chair form. rsc.orgoup.com This preference is attributed to stabilizing orbital interactions in the boat-like structure. oup.com

Molecular Dynamics (MD) simulations could be employed to study the conformational landscape of this compound. An MD simulation would model the atomic motions of the molecule over time, allowing for the exploration of different energy minima (stable conformers) and the transition states that connect them.

For this compound, the primary conformational question is the boat vs. chair preference of the cyclopentane (B165970) ring fused to the epoxide. The presence of the bridgehead methyl groups at C1 and C5 would introduce steric constraints. Theoretical calculations on substituted 3-germabicyclo[3.1.0]hexanes have shown that increasing the size and number of substituents can decrease the energy difference between the boat and chair forms, and in some cases, even make the chair form preferable. oup.com A detailed potential energy surface scan and MD simulations would be necessary to definitively determine the global minimum energy conformation and the energy barriers for interconversion for the title compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, such as NMR and IR spectra, which can be used to confirm the structure of a synthesized compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. For complex molecules with multiple stereocenters, like epoxides, comparing calculated shifts to experimental data can be crucial for assigning the correct relative configuration. conicet.gov.aracs.org The DP4+ probability analysis is a statistical method that uses both scaled and unscaled computed NMR data to determine the most likely isomer. conicet.gov.ar

For this compound, calculations would predict distinct chemical shifts for the methyl protons, the diastereotopic methylene (B1212753) protons of the five-membered ring, and the carbons of the bicyclic core. Protons on carbons adjacent to the epoxide oxygen typically resonate in the 2.5-3.5 ppm range in ¹H NMR spectra. libretexts.org

ProtonTypical Experimental Range (ppm) for EpoxidesPredicted Chemical Shift (ppm) - Illustrative
-CH3 (C1, C5)0.9 - 1.5~1.2
-CH2- (C2, C4)1.5 - 2.2~1.8 - 2.1 (complex splitting)
-CH2- (C3)1.3 - 1.9~1.6

Note: Predicted shifts are illustrative. Actual calculations would provide more precise values for comparison with experimental spectra.

IR Spectroscopy: The vibrational frequencies from DFT calculations can be used to simulate an infrared (IR) spectrum. This allows for the assignment of specific absorption bands to the corresponding molecular motions (e.g., C-H stretching, C-O-C stretching). The characteristic C-O single-bond stretching of ethers and epoxides typically appears in the 1050 to 1150 cm⁻¹ range. libretexts.org

Mechanistic Insights from Computational Reaction Pathway Analysis

Theoretical calculations are invaluable for studying reaction mechanisms, providing information about transition states and intermediates that are often difficult or impossible to observe experimentally. A key reaction for epoxides is acid-catalyzed ring-opening.

For this compound, a computational study could model its reaction with a Lewis or Brønsted acid. Such an analysis would involve:

Locating Stationary Points: Geometries of the reactant complex (epoxide + acid), transition states, intermediates (e.g., carbocations), and products would be optimized.

Calculating Reaction Energies: The energies of all stationary points would be calculated to create a potential energy surface for the reaction. This reveals the activation energy barriers for different possible pathways.

Analyzing Transition States: The geometry of the transition state provides insight into the mechanism. For example, in an Sₙ2-like ring-opening, the transition state would show the incoming nucleophile and the departing oxygen atom in a nearly collinear arrangement with a carbon atom. In an Sₙ1-like mechanism, the transition state would resemble a carbocation intermediate.

Computational studies on related bicyclic epoxonium ions have shown that the structure of the bicyclic system has a dramatic impact on the regioselectivity of nucleophilic attack, dictating whether cyclization reactions proceed through exo or endo pathways. nih.gov A similar analysis on this compound could predict its reactivity and the stereochemical outcome of its rearrangement or nucleophilic addition reactions.

Biosynthesis and Biotransformation of 1,5 Dimethyl 6 Oxa Bicyclo 3.1.0 Hexane

Proposed Enzymatic Pathways in Natural Producers

While the natural producers of 1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane remain to be identified, its structure suggests a biosynthetic origin rooted in isoprenoid metabolism. The formation of this compound likely involves two key stages: the synthesis of a methylated cyclopentene (B43876) precursor and its subsequent epoxidation.

A plausible biosynthetic route would begin with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are typically derived from the methylerythritol phosphate (B84403) (MEP) pathway in plants. The condensation of these units would lead to the formation of geranyl pyrophosphate (GPP), the common precursor for all monoterpenes.

From GPP, the pathway to the bicyclic core of this compound would necessitate a specialized terpene synthase. This enzyme would catalyze the cyclization of GPP into a five-membered ring structure, specifically a dimethylcyclopentene derivative. The formation of bicyclic monoterpenes like sabinene (B1680474) and thujone involves complex carbocation rearrangements catalyzed by specific synthases, and a similar enzymatic machinery can be postulated for the formation of the dimethylcyclopentene skeleton. wikipedia.orgnih.gov

The final and defining step in the proposed biosynthesis is the epoxidation of the double bond in the dimethylcyclopentene intermediate. This reaction is commonly catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse family of enzymes known for their role in the functionalization of terpenes. researchgate.netnih.gov These enzymes utilize molecular oxygen and a reducing equivalent, typically NADPH, to introduce an oxygen atom across the double bond, forming the epoxide ring.

Table 1: Proposed Key Enzymes in the Biosynthesis of this compound

Enzyme Class Proposed Function Common Precursor/Substrate Common Product Class
Terpene SynthaseCyclization of GPP to form a dimethylcyclopentene skeletonGeranyl Pyrophosphate (GPP)Bicyclic Monoterpenes
Cytochrome P450 MonooxygenaseEpoxidation of the dimethylcyclopentene double bondDimethylcyclopenteneTerpene Epoxides

Precursor Incorporation and Tracer Studies

To elucidate the biosynthetic pathway of a natural product, precursor incorporation and tracer studies are indispensable tools. While no such studies have been reported for this compound, the principles can be outlined based on research on related compounds.

These studies typically involve feeding a living organism that produces the compound of interest with isotopically labeled precursors. For a compound derived from the MEP pathway, precursors such as ¹³C-labeled glucose or pyruvate (B1213749) would be supplied. The distribution of the ¹³C label in the final product can then be determined using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

For example, in studies on the biosynthesis of thujane (B1196268) derivatives, [¹⁴C]mevalonic acid was used to trace the origin of the carbon skeleton. rsc.org The results confirmed that the isoprene (B109036) units are incorporated in a specific manner, consistent with the established principles of terpene biosynthesis. rsc.org A similar approach with ¹³C or ¹⁴C labeled GPP or a presumed dimethylcyclopentene precursor could definitively establish the biosynthetic route to this compound.

Enzymatic and Microbial Transformations of the Compound

The enzymatic and microbial transformation of this compound has not been specifically investigated. However, the reactivity of the epoxide functional group makes it a likely target for various enzymatic modifications. The biotransformation of structurally similar terpene epoxides, such as α-pinene oxide and limonene (B3431351) oxide, has been extensively studied and provides a predictive framework. mdpi.comnih.gov

Microorganisms, particularly fungi and bacteria, are known to possess a wide array of enzymes capable of metabolizing terpenes and their derivatives. nih.gov These transformations often serve as detoxification mechanisms or as part of a catabolic pathway to utilize these compounds as a carbon source. nih.gov

Potential enzymatic reactions that this compound could undergo include:

Epoxide Hydrolase Activity: Epoxide hydrolases are enzymes that catalyze the addition of water to an epoxide, resulting in the formation of a diol. This is a common detoxification pathway for epoxides.

Isomerization: Epoxide groups can be enzymatically rearranged to form aldehydes, ketones, or allylic alcohols. For instance, α-pinene oxide can be isomerized to verbenol. mdpi.com

Reduction: The epoxide ring could potentially be reduced to form an alcohol.

Ring Opening: Enzymes could catalyze the cleavage of the bicyclic structure, leading to a variety of acyclic or monocyclic products. The decyclization of α-pinene oxide to cis-2-methyl-5-isopropylhexa-2,5-dienal by Nocardia sp. is a well-documented example. nih.gov

Table 2: Potential Microbial Transformations of this compound Based on Analogy

Enzyme/Enzyme Class Substrate Analogue Transformation Type Potential Product Class
Epoxide Hydrolaseα-Pinene Oxide, Limonene OxideHydrolysisDiols
Isomeraseα-Pinene OxideRearrangementAllylic Alcohols, Ketones
Lyaseα-Pinene OxideRing OpeningAcyclic Aldehydes

Comparative Biosynthetic Routes of Related Epoxides

The biosynthesis of this compound can be contextualized by comparing it to the known biosynthetic pathways of other bicyclic terpene epoxides. The formation of these compounds generally follows a conserved sequence: cyclization of a linear precursor followed by oxidation.

α-Pinene Oxide: The biosynthesis of α-pinene, a major component of turpentine, proceeds via the cyclization of GPP catalyzed by pinene synthase. nih.gov Subsequent epoxidation of the α-pinene double bond, often mediated by cytochrome P450 monooxygenases, yields α-pinene oxide. nih.gov

Carene Oxide: Similar to pinene, the biosynthesis of 3-carene (B45970) involves the cyclization of GPP by a specific carene synthase. nih.gov The epoxidation of 3-carene to form carene oxide has been demonstrated to be catalyzed by human cytochrome P450 enzymes, highlighting the broad substrate tolerance of these enzymes. nih.gov

Limonene Oxide: Limonene, a monocyclic monoterpene, is also formed from the cyclization of GPP. Its epoxidation to limonene oxide is a well-studied reaction, often employed in chemoenzymatic synthesis using lipases for the in situ generation of a peroxy acid that acts as the oxidizing agent. nih.gov

The common thread in the biosynthesis of these related epoxides is the two-step process involving a terpene synthase and an oxidizing enzyme, typically a cytochrome P450 monooxygenase. This provides a strong basis for the proposed biosynthetic pathway for this compound.

Synthetic Utility and Derivatization Chemistry of 1,5 Dimethyl 6 Oxa Bicyclo 3.1.0 Hexane

Preparation of Structurally Related Compounds

The synthesis of the 1,5-dimethyl-6-oxa-bicyclo[3.1.0]hexane scaffold and its analogs often involves the construction of the strained bicyclic ring system through key cyclization reactions. While direct synthetic routes to this compound are not extensively detailed in readily available literature, the preparation of structurally similar compounds provides insight into viable synthetic strategies.

A notable example is the synthesis of cis-1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione. researchgate.netbenthamopenarchives.com This related compound is prepared through a condensation reaction of 2-chloropropanoic acid with ethyl methacrylate (B99206) using lithium diisopropylamide (LDA) as a base, followed by treatment with acetyl chloride to yield the substituted 1,3-cyclopropanedicarboxylic anhydride. researchgate.netbenthamopenarchives.com This approach highlights a Michael addition-initiated ring-closure strategy for the formation of the bicyclo[3.1.0]hexane core.

The general approach to synthesizing bicyclo[3.1.0]hexane derivatives often relies on the cyclopropanation of a corresponding cyclopentene (B43876) precursor. rsc.org For the target molecule, this compound, a plausible synthetic route would involve the epoxidation of 1,2-dimethylcyclopentene (B3386875). chemicalbook.com This method is a common and efficient way to form the oxabicyclo[3.1.0]hexane system.

PrecursorReagentProductReference
1,2-DimethylcyclopentenePeroxy acid (e.g., m-CPBA)This compound chemicalbook.com
2-Chloropropanoic acid and Ethyl methacrylate1. LDA, 2. Acetyl chloridecis-1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione researchgate.netbenthamopenarchives.com

Functional Group Interconversions on the Bicyclic Scaffold

Once the this compound core is established, a variety of functional group interconversions can be envisioned to access a wider range of derivatives. The inherent strain of the bicyclic system and the presence of the epoxide ring are key considerations in planning these transformations. The epoxide is susceptible to ring-opening reactions under both acidic and basic conditions, providing a handle for introducing diverse functionalities.

For instance, in the synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system, the epoxide ring was shown to be stable during the synthesis of purine (B94841) analogues. conicet.gov.ar However, attempts to synthesize pyrimidine (B1678525) derivatives led to an intramolecular epoxide ring-opening reaction. conicet.gov.ar This highlights the influence of neighboring functional groups on the reactivity of the bicyclic scaffold.

Functional group interconversions on related bicyclo[3.1.0]hexane systems have been explored in the synthesis of histamine (B1213489) receptor ligands. These studies demonstrate the feasibility of transformations such as the conversion of ester groups to amides and subsequent reductions to amines. uni-regensburg.de A key step in these synthetic routes often involves the formation of an imidazole (B134444) moiety from an aldehyde, showcasing the tolerance of the bicyclic core to various reaction conditions.

Starting MaterialReagents/ConditionsProductApplicationReference
Bicyclic esterNH3/MeOH, 80 °CBicyclic amideIntermediate for amine synthesis uni-regensburg.de
Bicyclic aldehydeTosMIC, NaCN, EtOHImidazole-substituted bicycleHistamine receptor ligands
Purine-coupled oxabicyclo[3.1.0]hexaneH2, Pd/C, MeOHDeoxyguanosine analogueAntiviral agents conicet.gov.ar

Use as a Chiral Building Block in Organic Synthesis

The rigid, conformationally constrained nature of the this compound scaffold makes it an attractive chiral building block for asymmetric synthesis. The defined spatial arrangement of substituents on the bicyclic core can be used to control the stereochemical outcome of subsequent reactions.

The application of the oxabicyclo[3.1.0]hexane system as a pseudosugar moiety in the synthesis of carbocyclic nucleosides is a prime example of its utility as a chiral template. conicet.gov.arresearchgate.net These nucleoside analogues are conformationally locked, which is a desirable feature for studying enzyme-ligand interactions and for the development of therapeutic agents. conicet.gov.ar The synthesis of these analogues often involves a Mitsunobu-type coupling of the bicyclic alcohol with a nucleobase. researchgate.net

The stereocenters inherent in derivatives of the bicyclo[3.1.0]hexane system, such as in (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one, allow for their use in the synthesis of enantiomerically pure compounds. smolecule.com The asymmetric cyclopropanation of cyclopentenes is a key strategy for accessing enantiomerically enriched bicyclic building blocks.

Chiral Building BlockSynthetic TargetKey ReactionSignificanceReference
Oxabicyclo[3.1.0]hexane alcoholCarbocyclic nucleosidesMitsunobu couplingConformationally locked nucleoside analogues conicet.gov.arresearchgate.net
Enantiomerically pure bicyclic building blockHistamine receptor ligandsAsymmetric cyclopropanationStereoselective synthesis of receptor ligands

Development of Novel Derivatives for Material Science Applications

While the primary focus of research on this compound and its analogs has been in the realm of medicinal chemistry, the unique structural and electronic properties of this bicyclic ether suggest potential applications in material science. The strained epoxide ring can be utilized in ring-opening polymerization reactions to generate novel polymers with potentially interesting thermal and mechanical properties.

The incorporation of the rigid bicyclo[3.1.0]hexane unit into a polymer backbone could lead to materials with enhanced thermal stability and specific conformational preferences. Furthermore, the chirality of the building block could be exploited to create chiral polymers with applications in enantioselective separations or as chiral catalysts.

Although specific examples of this compound in material science are not prominently documented, the broader field of polymer chemistry has seen the use of bicyclic monomers to impart desirable properties to the resulting materials. Future research in this area could explore the synthesis of polyesters, polyethers, or polycarbonates derived from functionalized this compound derivatives.

Potential ApplicationRationale
Monomer for ring-opening polymerizationThe strained epoxide ring can undergo polymerization to form novel polymers.
Component of chiral polymersThe inherent chirality of the molecule can be transferred to a polymer for applications in chiral separations or catalysis.
Backbone component for rigid polymersThe rigid bicyclic structure can enhance the thermal and mechanical properties of materials.

Ecological and Chemoinformatic Perspectives on 1,5 Dimethyl 6 Oxa Bicyclo 3.1.0 Hexane

Role in Plant Volatome and Phytochemical Interactions

1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane has been identified as a component of the plant volatome, the complex mixture of volatile organic compounds (VOCs) released by plants. These emissions are critical for plant communication, defense, and interaction with the surrounding environment.

Research has detected compounds with the bicyclo[3.1.0]hexane skeleton in the essential oils and volatile emissions of various plant species. For instance, related bicyclic monoterpenes are significant components of the inflorescences of Opisthopappus taihangensis and the essential oils of Aleppo pine (Pinus halepensis). frontiersin.orgalexu.edu.eg Specifically, this compound has been noted as a secondary metabolite in cocoa (Theobroma cacao), particularly in association with endophytic fungi. 14.139.158

The presence of this compound in the plant volatome suggests a potential role in phytochemical interactions. Plant VOCs, including bicyclic monoterpenes, can act as attractants for pollinators or as repellents for herbivores. wikipedia.org They are also involved in allelopathy, where one plant inhibits the growth of another. The specific function of this compound in these interactions is an area for further investigation, but its structural similarity to other biologically active monoterpenes points towards a likely role in mediating plant-insect or plant-plant relationships.

Table 1: Selected Plants with Bicyclo[3.1.0]hexane Derivatives in their Volatome

Plant Species Compound/Derivative Class Reference
Theobroma cacao (Cocoa) This compound 14.139.158
Opisthopappus taihangensis Bicyclo[3.1.0]hexane-3-one, 4-methyl-1-(1-methylethyl)- frontiersin.org
Pinus halepensis (Aleppo Pine) Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)- alexu.edu.eg
Alnus cremastogyne Bicyclo[3.1.0]hex-2-ene, 4-methyl-1-(1-methylethyl)- mdpi.com

Involvement in Fungal-Plant Interactions and Defense Mechanisms

There is growing evidence that this compound and related compounds are involved in the complex interactions between plants and microorganisms, particularly fungi. These molecules can be produced by the plant itself, or by endophytic microorganisms residing within the plant tissues.

A key finding is the identification of volatile compounds containing the 6-oxabicyclo[3.1.0]hexane core produced by endophytic bacteria with demonstrated antifungal properties against common food spoilage fungi. researchgate.net This suggests that the production of this compound, potentially by microbial symbionts, could serve as a defense mechanism for the host plant against pathogenic fungal infections. This is supported by broader studies showing that essential oils containing related bicyclic monoterpenes, such as those from Aleppo pine, exhibit significant fungicidal effects. alexu.edu.eg

Furthermore, various microorganisms are known to produce volatile compounds with antifungal activity. For example, species of Streptomyces release a blend of VOCs, including bicyclic terpenes like camphene, which show notable antifungal activity against pathogenic fungi. mdpi.comnih.gov Metabolites with a related 3,6-dioxabicyclo[3.1.0]hexane moiety have also been isolated from endophytic fungi, indicating that this bicyclic epoxide structure is a recurring motif in microbial chemical defense. encyclopedia.pub The presence of this compound in cocoa has been linked to endophytic fungi, suggesting its role in protecting the plant from pathogens. 14.139.158

Atmospheric Chemistry and Environmental Fate Modeling

As a volatile organic compound emitted by vegetation, this compound is subject to atmospheric chemistry processes that determine its environmental fate and impact. The atmospheric fate of bicyclic monoterpenes, in general, is influenced by reactions with oxidants like ozone (O₃), hydroxyl radicals (·OH), and nitrate (B79036) radicals (NO₃).

The emission of monoterpenes from forests is a significant source of atmospheric aerosols. wikipedia.org These compounds can undergo oxidation in the atmosphere to form secondary organic aerosols (SOAs), which can act as cloud condensation nuclei, influencing cloud formation and climate. wikipedia.org The ozonolysis of monoterpenes is a key reaction pathway that contributes to this process and can also impact air quality. wikipedia.org

The environmental factors controlling the emission rates of monoterpenes are complex and include temperature, light intensity, CO₂ levels, and ozone exposure. mdpi.com Once deposited, the environmental fate of these compounds is also dictated by microbial degradation. Soil microorganisms can utilize bicyclic monoterpenes as carbon and energy sources. researchgate.net The proposed degradation pathway for related compounds like α-pinene and sabinene (B1680474) involves an initial ring-opening reaction to form monocyclic terpenes, which are then further metabolized. researchgate.netnih.gov This microbial degradation represents a significant sink for these compounds in terrestrial ecosystems.

Chemoinformatic Analysis of Bicyclic Epoxide Chemical Space

Chemoinformatic approaches allow for the systematic exploration of the chemical space occupied by a class of molecules, revealing insights into their physicochemical properties, structural diversity, and potential biological activities. The bicyclic epoxide chemical space, to which this compound belongs, is characterized by a constrained, three-dimensional structure that imparts specific reactivity.

Terpenoids, as a class, exhibit significant chemical and structural diversity and possess favorable drug-like properties. nih.gov The bicyclo[3.1.0]hexane framework is a rigid scaffold that can be functionalized to generate a wide array of derivatives. The epoxide ring is a key functional group, known for its reactivity towards nucleophiles, which is often central to the biological activity of such molecules.

Computational studies on related bicyclo[3.1.0] epoxonium ions reveal that the ring structure has a dramatic impact on the regioselectivity of cyclization reactions, with a preference for specific stereochemical outcomes. nih.govacs.org This inherent reactivity is a critical feature of their chemical space. Structure-activity relationship (SAR) studies on other bicyclic epoxides have shown that the presence of the epoxide moiety is often essential for cytotoxic or other biological activities. nih.govacs.org Analyzing the chemical space of bicyclic epoxides involves mapping variations in ring size, substitution patterns, and stereochemistry to predict properties and guide the synthesis of novel bioactive compounds. researchgate.netmdpi.com

Table 2: Computed Properties of this compound

Property Value Source
Molecular Formula C₇H₁₂O nih.gov
Molecular Weight 112.17 g/mol nih.gov
IUPAC Name 1,5-dimethyl-6-oxabicyclo[3.1.0]hexane nih.gov
InChIKey UXMPPYGRAFYWRK-UHFFFAOYSA-N nih.gov
Canonical SMILES CC12CCCC1(O2)C nih.gov

Data Mining and Bibliometric Analysis of Research on this compound

A bibliometric analysis of research pertaining to this compound reveals a landscape characteristic of a niche natural product. Direct research on this specific compound is sparse, requiring data mining of broader literature on related chemical classes to build a comprehensive profile.

The primary identification of this compound is found in studies focused on natural product discovery, particularly the profiling of secondary metabolites from plants and their associated microbes. 14.139.158 Information about its properties and potential functions is largely inferred from studies on analogous compounds, such as other bicyclic monoterpenes or epoxides.

A search of chemical databases like PubChem yields basic structural and physicochemical data, along with a limited number of patents that include this chemical structure, suggesting some commercial or industrial interest. nih.gov However, dedicated studies on its synthesis, biological activity, or environmental impact are not widely published.

The research landscape can be summarized as follows:

Discovery: Primarily through GC-MS analysis in chemical ecology and metabolomics studies.

Characterization: Limited to basic chemical identifiers and computed properties. nih.govchemicalbook.com

Functional Context: Inferred from its co-occurrence with other bioactive molecules and its structural similarity to known antifungal and semiochemical compounds. alexu.edu.egresearchgate.net

Research Gaps: There is a clear lack of dedicated toxicological, pharmacological, and mechanistic studies. The synthetic pathways are not well-explored in academic literature, and its precise ecological roles remain to be elucidated.

This pattern indicates that this compound is a compound at the early stages of scientific investigation, with its full potential and significance yet to be explored.

Q & A

Q. Key Considerations :

  • Catalyst choice (e.g., Au vs. Pd) impacts regioselectivity and steric outcomes.
  • Solvent polarity and temperature influence reaction rates and byproduct formation.

How do researchers address stereochemical challenges in the synthesis of bicyclo[3.1.0]hexane derivatives?

Advanced Stereochemical Control:

  • Chirality Transfer : Enantioenriched 1,5-enynes retain stereochemistry during gold(I)-catalyzed cycloisomerization, enabling enantiopure bicyclo[3.1.0]hexanes with >90% ee .
  • Diastereoselective Cyclopropanation : Palladium catalysts favor endo-transition states, directing methyl groups to specific positions. Computational modeling (DFT) optimizes ligand design to minimize steric clashes .
  • Conformational Locking : Introducing substituents (e.g., methyl groups at C1 and C5) restricts ring puckering, simplifying NMR analysis and crystallographic characterization .

Data Contradiction Example :
Conflicting reports on 5-membered ring puckering (flattened vs. boat conformations) arise from differing substituent effects. Methyl groups induce H···H repulsions, flattening the ring in derivatives like 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane, whereas unsubstituted analogs adopt boat conformations .

What analytical techniques are employed to confirm the conformation of this compound?

Structural Characterization Methods:

  • X-ray Crystallography : Resolves boat vs. flattened conformations by analyzing torsional angles (e.g., N5N1C2C3 in diazabicyclo analogs) and cyclopropane ring strain .
  • Gas Electron Diffraction (GED) : Provides gas-phase structural data, revealing deviations from solid-state conformations due to reduced steric constraints .
  • NMR Spectroscopy : 1^1H-1^1H coupling constants (JJ) and NOE correlations identify axial vs. equatorial substituents. For example, J2,3J_{2,3} > 8 Hz indicates trans-diaxial protons in rigidified systems .

Case Study :
In 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane, GED and XRD data show a nearly flat 5-membered ring (torsional angle = 173°), contrasting with the boat conformation (torsional angle = 135°) in unsubstituted analogs .

How do computational models contribute to understanding the electronic structure of bicyclo[3.1.0]hexane systems?

Advanced Computational Approaches:

  • DFT Calculations : Predict reaction pathways (e.g., cyclopropanation transition states) and quantify strain energy (~30 kcal/mol for bicyclo[3.1.0]hexane) .
  • Monte Carlo Simulations : Model conformational flexibility in solution, identifying low-energy puckering modes and substituent effects on ring strain .
  • NBO Analysis : Reveals hyperconjugative interactions between oxygen lone pairs and adjacent σ* orbitals, stabilizing the oxabicyclo framework .

Key Insight :
Methyl groups at C1 and C5 increase steric strain but enhance rigidity, making the compound a stable scaffold for drug design .

What are the recent advancements in catalytic cycloisomerization for bicyclo[3.1.0]hexane frameworks?

Cutting-edge Methodologies:

  • Tandem Cyclization-Ring Enlargement : Gold(I) catalysts enable sequential cycloisomerization and ring expansion, producing tricyclic systems in one pot .
  • Enantioselective Catalysis : Chiral phosphine ligands (e.g., DTBM-SEGPHOS) achieve asymmetric cyclization of 1,5-enynes, yielding bicyclo[3.1.0]hexanes with >95% ee .
  • Flow Reactor Optimization : Continuous flow systems enhance yield (up to 98%) and reduce catalyst loading (0.5 mol% Au) for gram-scale synthesis .

Q. Limitations :

  • Sensitivity to electron-deficient substrates requires tailored ligands.
  • Competing [2+2] cycloadditions may occur with strained alkenes.

What biological activities are associated with this compound derivatives?

Emerging Applications:

  • Antimicrobial Studies : Analogues with nitrogen substituents (e.g., 3-azabicyclo[3.1.0]hexane) inhibit bacterial growth by targeting cell wall synthesis enzymes .
  • Enzyme Interaction Probes : The rigid scaffold mimics transition states in glycosidase inhibition, with IC50_{50} values < 1 µM for select derivatives .
  • Drug Precursors : Functionalization at C3 (e.g., carboxylate esters) enhances bioavailability, enabling in vivo pharmacokinetic studies .

Q. Challenges :

  • Poor aqueous solubility necessitates prodrug strategies (e.g., phosphate ester derivatization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.